molecular formula C20H18O10 B13756894 Hexamethycoruleoellagic acid

Hexamethycoruleoellagic acid

Cat. No.: B13756894
M. Wt: 418.3 g/mol
InChI Key: FAZNROHBAXUCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexamethycoruleoellagic acid typically involves multiple steps, including the methylation of ellagic acid derivatives. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and pH. The process is optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Hexamethycoruleoellagic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

Hexamethycoruleoellagic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of hexamethycoruleoellagic acid involves its interaction with molecular targets and pathways within cells. It is known to exert its effects through:

Comparison with Similar Compounds

Hexamethycoruleoellagic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

5,6,7,12,13,14-hexamethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione

InChI

InChI=1S/C20H18O10/c1-23-11-9-7-8-10(20(22)30-13(7)17(27-5)15(11)25-3)12(24-2)16(26-4)18(28-6)14(8)29-19(9)21/h1-6H3

InChI Key

FAZNROHBAXUCGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C3=C1C(=O)OC4=C(C(=C(C(=C34)C(=O)O2)OC)OC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.